molecular formula C12H10N6O2 B2419904 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide CAS No. 1396875-32-3

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide

Cat. No.: B2419904
CAS No.: 1396875-32-3
M. Wt: 270.252
InChI Key: DCCFKHKESPRUEW-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an imidazole ring, an isoxazole ring, and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative.

    Attachment of the Isoxazole Ring: The isoxazole ring can be attached through a cyclization reaction involving a nitrile oxide and an alkyne.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound can be used as a probe to study enzyme activity or receptor binding.

    Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: Lacks the isoxazole ring.

    N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide: Lacks the imidazole ring.

    6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine: Lacks the carboxamide group.

Uniqueness

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is unique due to the presence of all three functional groups (imidazole, isoxazole, and carboxamide) in a single molecule

Properties

IUPAC Name

6-imidazol-1-yl-N-(5-methyl-1,2-oxazol-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c1-8-6-10(17-20-8)14-12(19)9-2-3-11(16-15-9)18-5-4-13-7-18/h2-7H,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCFKHKESPRUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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